molecular formula C22H15ClN6OS2 B3882572 (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3882572
M. Wt: 479.0 g/mol
InChI Key: TZZCFFMLUWPGEJ-UHFFFAOYSA-N
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Description

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrazolone core with thiazole and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole intermediates, which are then coupled with the pyrazolone core under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like sodium borohydride or hydrogen gas.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C) are typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest for drug discovery.

Medicine

Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups and structural complexity. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6OS2/c1-13-19(26-27-21-24-17(11-31-21)14-5-3-2-4-6-14)20(30)29(28-13)22-25-18(12-32-22)15-7-9-16(23)10-8-15/h2-12,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZCFFMLUWPGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

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